molecular formula C11H23N3O2S B13568990 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine

Cat. No.: B13568990
M. Wt: 261.39 g/mol
InChI Key: LUMGIKKTJUHIKS-UHFFFAOYSA-N
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Description

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine is a compound that features a piperazine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The butylsulfonyl group and azetidine ring contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine can be compared with other piperazine derivatives and azetidine-containing compounds:

The uniqueness of this compound lies in its specific combination of the butylsulfonyl group, azetidine ring, and piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H23N3O2S

Molecular Weight

261.39 g/mol

IUPAC Name

1-(1-butylsulfonylazetidin-3-yl)piperazine

InChI

InChI=1S/C11H23N3O2S/c1-2-3-8-17(15,16)14-9-11(10-14)13-6-4-12-5-7-13/h11-12H,2-10H2,1H3

InChI Key

LUMGIKKTJUHIKS-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

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